N-Hydroxy-4-methylbenzenesulfonamide

Description

BenchChem offers high-quality N-Hydroxy-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hydroxy-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

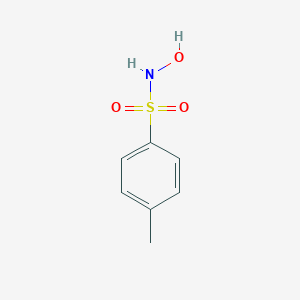

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-6-2-4-7(5-3-6)12(10,11)8-9/h2-5,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJJPCJUQLGGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435263 | |

| Record name | N-HYDROXY-4-METHYLBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1593-60-8 | |

| Record name | N-HYDROXY-4-METHYLBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hydroxy-4-methylbenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Hydroxy-4-methylbenzenesulfonamide: A Technical Overview of its Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and bonding characteristics of N-Hydroxy-4-methylbenzenesulfonamide, a compound of interest in medicinal chemistry and organic synthesis. This document synthesizes available data to offer a comprehensive resource for researchers and professionals in drug development.

Physicochemical Properties

N-Hydroxy-4-methylbenzenesulfonamide is a solid at room temperature with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₃S | [1] |

| Molecular Weight | 187.22 g/mol | [1] |

| CAS Number | 1593-60-8 | [1] |

| Melting Point | 126-128 °C (decomposes) | [2][3] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Molecular Structure and Bonding

While a specific crystal structure for N-Hydroxy-4-methylbenzenesulfonamide is not publicly available, extensive crystallographic data on closely related 4-methylbenzenesulfonamide (tosyl) derivatives provide a strong basis for understanding its molecular geometry and bonding parameters.[4][5]

The molecule consists of a p-substituted benzene ring bonded to a sulfonamide group, which in turn is attached to a hydroxylamine moiety. The geometry around the sulfur atom is expected to be tetrahedral.

Molecular structure of N-Hydroxy-4-methylbenzenesulfonamide.

Bond Lengths

Based on data from analogous structures, the following bond lengths are anticipated.[4]

| Bond | Expected Length (Å) |

| S=O | 1.42 - 1.44 |

| S-N | 1.61 - 1.63 |

| S-C (aryl) | 1.76 - 1.77 |

| N-O | ~1.40 |

| C-C (aromatic) | 1.38 - 1.40 |

| C-C (methyl) | ~1.51 |

Bond Angles

The tetrahedral geometry around the sulfur atom and the planar nature of the benzene ring are key structural features.

| Angle | Expected Value (°) |

| O=S=O | 118 - 120 |

| O=S=N | ~107 |

| O=S=C | ~108 |

| N-S-C | ~107 |

| S-N-O | ~110 |

| C-S-C (ring) | ~120 |

Torsion Angles

The orientation of the sulfonamide group relative to the benzene ring is a critical conformational parameter. In related structures, the aryl groups are often oriented gauche to one another with respect to the S-N bond.[4] This conformation minimizes steric hindrance.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methyl, and N-hydroxy protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to SO₂) | 7.7 - 7.9 | Doublet |

| Aromatic (meta to SO₂) | 7.2 - 7.4 | Doublet |

| Methyl (CH₃) | 2.3 - 2.5 | Singlet |

| N-H | Variable (broad) | Singlet |

| O-H | Variable (broad) | Singlet |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic (C-S) | 135 - 145 |

| Aromatic (C-CH₃) | 140 - 145 |

| Aromatic (CH) | 127 - 130 |

| Methyl (CH₃) | ~21 |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorptions from the sulfonyl and N-hydroxy groups.[7][8]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |

| N-H Stretch | 3200 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| S=O Stretch (asymmetric) | 1310 - 1350 | Strong |

| S=O Stretch (symmetric) | 1140 - 1180 | Strong |

| S-N Stretch | 900 - 930 | Medium |

Experimental Protocols

Synthesis of N-Hydroxy-4-methylbenzenesulfonamide[3]

Synthesis workflow for N-Hydroxy-4-methylbenzenesulfonamide.

Materials:

-

p-Toluenesulfonyl chloride

-

Hydroxylamine hydrochloride

-

Magnesium oxide

-

Methanol

-

Tetrahydrofuran (THF)

-

Water

-

Diatomaceous earth

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve hydroxylamine hydrochloride in a mixture of methanol and water.

-

Add magnesium oxide to the solution and stir for 10 minutes.

-

In a separate flask, dissolve p-toluenesulfonyl chloride in THF.

-

Add the p-toluenesulfonyl chloride solution to the hydroxylamine mixture.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture through diatomaceous earth.

-

Dry the filtrate over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield N-Hydroxy-4-methylbenzenesulfonamide as a white solid.

Single-Crystal X-ray Diffraction (General Protocol)

A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα). The structure is solved using direct methods and refined by full-matrix least-squares on F².

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

¹H and ¹³C NMR spectra are recorded on a spectrometer at a specific frequency (e.g., 400 MHz for ¹H). The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy (General Protocol)

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet or as a mull in Nujol. The spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

Intermolecular Interactions

The presence of N-H and O-H groups in N-Hydroxy-4-methylbenzenesulfonamide suggests that hydrogen bonding will be a significant intermolecular interaction in the solid state. These hydrogen bonds, along with potential π-π stacking interactions between the benzene rings, are expected to play a crucial role in the crystal packing and overall solid-state architecture. In related sulfonamide structures, N-H···O hydrogen bonds are commonly observed, forming chains or networks of molecules.[4]

Relationship between molecular structure and solid-state properties.

This guide provides a foundational understanding of the structure and bonding of N-Hydroxy-4-methylbenzenesulfonamide based on available chemical data and established principles. Further experimental investigation, particularly single-crystal X-ray diffraction of the title compound, would provide more precise structural details.

References

- 1. Page loading... [wap.guidechem.com]

- 2. N-Hydroxy-4-methylbenzenesulfonamide CAS#: 1593-60-8 [m.chemicalbook.com]

- 3. N-Hydroxy-4-methylbenzenesulfonamide | 1593-60-8 [chemicalbook.com]

- 4. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

N-Hydroxy-4-methylbenzenesulfonamide CAS number 1593-60-8

CAS Number: 1593-60-8

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxy-4-methylbenzenesulfonamide is a chemical compound with the CAS number 1593-60-8. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and available spectroscopic data. While direct biological activity for N-Hydroxy-4-methylbenzenesulfonamide is not extensively documented in publicly available literature, this guide explores the known biological activities of structurally similar sulfonamide derivatives, suggesting potential avenues for future research and drug discovery. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and pharmacology.

Chemical and Physical Properties

N-Hydroxy-4-methylbenzenesulfonamide is a solid at room temperature with a molecular formula of C7H9NO3S.[1] Key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 187.22 g/mol | [1] |

| Melting Point | 126-128 °C (decomposes) | |

| Boiling Point (Predicted) | 355.6 ± 35.0 °C | |

| pKa (Predicted) | 6.90 ± 0.69 | [1] |

| Storage Temperature | 2-8 °C (Sealed in dry conditions) |

Synthesis

A general and effective method for the synthesis of N-Hydroxy-4-methylbenzenesulfonamide involves the reaction of p-toluenesulfonyl chloride with hydroxylamine hydrochloride in the presence of magnesium oxide.[2]

Experimental Protocol

Materials:

-

p-Toluenesulfonyl chloride

-

Hydroxylamine hydrochloride

-

Magnesium oxide

-

Methanol

-

Water

-

Tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate

-

Diatomaceous earth

Procedure:

-

Dissolve hydroxylamine hydrochloride (7.2 g, 86 mmol) in a solvent mixture of methanol (30 mL) and water (20 mL).[2]

-

Add magnesium oxide (5.1 g, 129 mmol) to the solution and stir the mixture for 10 minutes.[2]

-

In a separate flask, dissolve p-toluenesulfonyl chloride (8 g, 43 mmol) in tetrahydrofuran (300 mL).[2]

-

Add the solution of p-toluenesulfonyl chloride to the hydroxylamine hydrochloride mixture.[2]

-

Stir the reaction vigorously at room temperature.[2]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is completely consumed.[2]

-

Upon completion, filter the reaction mixture through diatomaceous earth.[2]

-

Dry the filtrate with anhydrous magnesium sulfate.[2]

-

Concentrate the filtrate under reduced pressure to yield N-hydroxy-4-methylbenzenesulfonamide as a white solid.[2]

Yield: 7 g (87.5%)[2]

Synthesis Workflow Diagram

Caption: Synthesis workflow for N-Hydroxy-4-methylbenzenesulfonamide.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | CDCl₃ | 7.82 | d | 8.4 | 2H, Ar-H |

| 7.35 | d | 8.0 | 2H, Ar-H | ||

| 2.45 | s | - | 3H, CH₃ | ||

| ¹³C | CDCl₃ | 144.5 | |||

| 135.5 | |||||

| 129.8 | |||||

| 128.4 | |||||

| 21.6 |

Infrared (IR) Spectroscopy

Mass Spectrometry

Predicted mass spectrometry data indicates the following adducts and their corresponding m/z values.[4]

| Adduct | m/z |

| [M+H]⁺ | 188.0376 |

| [M+Na]⁺ | 210.0195 |

| [M-H]⁻ | 186.0230 |

Biological Activity and Potential Research Directions

Direct experimental data on the biological activity of N-Hydroxy-4-methylbenzenesulfonamide is limited in the current scientific literature. However, the sulfonamide functional group is a well-established pharmacophore present in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[5]

Research on structurally similar compounds provides insights into potential biological targets. For instance, a derivative, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, has demonstrated inhibitory activity against acetylcholinesterase (AChE) with an IC₅₀ value of 75 ± 0.83 µM.[6] This suggests that N-Hydroxy-4-methylbenzenesulfonamide could be investigated as a potential inhibitor of cholinesterases or other enzymes.

The general class of sulfonamides has been shown to interact with a variety of enzymes, including carbonic anhydrases.[5][7] Therefore, screening N-Hydroxy-4-methylbenzenesulfonamide against a panel of enzymes, particularly those with a known affinity for sulfonamide-containing ligands, could be a fruitful area of investigation.

Logical Relationship Diagram for Potential Research

Caption: Potential research avenues based on analog activity.

Safety and Handling

N-Hydroxy-4-methylbenzenesulfonamide is classified as a hazardous substance.

-

GHS Pictograms: Flame, Exclamation Mark

-

Signal Word: Danger

-

Hazard Statements: H228 (Flammable solid), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces. — No smoking), P240 (Ground/bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/ eye protection/ face protection).

For complete safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

N-Hydroxy-4-methylbenzenesulfonamide is a readily synthesizable compound with well-defined chemical and physical properties. While its biological profile remains to be fully elucidated, the known activities of structurally related sulfonamides suggest that it may possess interesting pharmacological properties, particularly as an enzyme inhibitor. This technical guide provides a solid foundation for researchers interested in exploring the potential applications of this compound in drug discovery and development. Further investigation into its biological effects is warranted to unlock its full therapeutic potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - N-hydroxy-4-methylbenzenesulfonamide (C7H9NO3S) [pubchemlite.lcsb.uni.lu]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. Enzyme Inhibition Properties and Molecular Docking Studies of 4-Sulfonate Containing Aryl α-Hydroxyphosphonates Based Hybrid Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of N-Hydroxy-4-methylbenzenesulfonamide from p-toluenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of N-Hydroxy-4-methylbenzenesulfonamide from p-toluenesulfonyl chloride. This compound and its derivatives are of significant interest in medicinal chemistry and drug development. This document outlines a common and effective laboratory-scale synthetic protocol, presenting key quantitative data, a detailed experimental procedure, and a visual representation of the reaction workflow.

Core Synthesis Data

The following table summarizes the key quantitative parameters for the synthesis of N-Hydroxy-4-methylbenzenesulfonamide. This data is compiled from established laboratory procedures.[1][2][3][4]

| Parameter | Value | Molar Equivalent |

| Reactants | ||

| p-Toluenesulfonyl Chloride | 8 g | 1.0 |

| Hydroxylamine Hydrochloride | 7.2 g | 2.0 |

| Magnesium Oxide | 5.1 g | 3.0 |

| Solvents | ||

| Tetrahydrofuran (THF) | 300 mL | - |

| Methanol | 30 mL | - |

| Water | 20 mL | - |

| Reaction Conditions | ||

| Temperature | Room Temperature | - |

| Product Information | ||

| Yield | 7 g (87.5%) | - |

| Physical Form | White Solid | - |

| Melting Point | 126-128°C (decomposes) | - |

Experimental Protocol

This section details the step-by-step methodology for the synthesis of N-Hydroxy-4-methylbenzenesulfonamide.

1. Preparation of the Hydroxylamine Solution:

-

In a suitable reaction vessel, dissolve 7.2 g (86 mmol) of hydroxylamine hydrochloride in a solvent mixture of 30 mL of methanol and 20 mL of water.[1][2][3][4]

-

To this solution, add 5.1 g (129 mmol) of magnesium oxide.[2][3][4]

-

Stir the resulting suspension for 10 minutes at room temperature.[2][3][4]

2. Reaction with p-Toluenesulfonyl Chloride:

-

In a separate flask, prepare a solution of 8 g (43 mmol) of p-toluenesulfonyl chloride in 300 mL of tetrahydrofuran.[1][2]

-

Add the p-toluenesulfonyl chloride solution to the hydroxylamine mixture.[1][2]

-

Vigorously stir the reaction mixture at room temperature.[1][2]

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) until all the p-toluenesulfonyl chloride has been consumed.[1][2]

3. Work-up and Isolation:

-

Upon completion of the reaction, filter the mixture through diatomaceous earth to remove solid byproducts.[2]

-

Dry the filtrate over anhydrous magnesium sulfate.[2]

-

Concentrate the solution under reduced pressure to yield the crude product.[2]

-

The resulting N-hydroxy-4-methylbenzenesulfonamide is obtained as a white solid (7 g, 87.5% yield).[2]

Visualizing the Synthesis

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical reaction for the synthesis of N-Hydroxy-4-methylbenzenesulfonamide.

Caption: Experimental workflow for the synthesis of N-Hydroxy-4-methylbenzenesulfonamide.

Further Considerations

p-Toluenesulfonyl chloride is a versatile reagent in organic synthesis, widely used for the tosylation of alcohols and amines to convert hydroxyl groups into good leaving groups.[5][6][7] The resulting sulfonamides are generally non-basic.[5] The synthesis described here is a nucleophilic substitution reaction at the sulfur center of the sulfonyl chloride.[8] The use of a base, in this case, magnesium oxide, is crucial to neutralize the hydrochloric acid formed during the reaction.[5]

This guide provides a foundational understanding of the synthesis of N-Hydroxy-4-methylbenzenesulfonamide. Researchers should always adhere to standard laboratory safety practices when handling these reagents, particularly p-toluenesulfonyl chloride, which is a lachrymator and irritant.[6]

References

- 1. N-Hydroxy-4-methylbenzenesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 2. N-Hydroxy-4-methylbenzenesulfonamide | 1593-60-8 [chemicalbook.com]

- 3. N-Hydroxy-4-methylbenzenesulfonamide CAS#: 1593-60-8 [m.chemicalbook.com]

- 4. 1593-60-8 | N-Hydroxy-4-methylbenzenesulfonamide | Aryls | Ambeed.com [ambeed.com]

- 5. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]

- 7. svkm-iop.ac.in [svkm-iop.ac.in]

- 8. allresearchjournal.com [allresearchjournal.com]

An In-depth Technical Guide to the Physical Properties of N-Hydroxy-4-methylbenzenesulfonamide

This technical guide provides a comprehensive overview of the key physical properties of N-Hydroxy-4-methylbenzenesulfonamide, with a focus on its melting point and solubility. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Physical Properties

N-Hydroxy-4-methylbenzenesulfonamide is a solid compound with the chemical formula C₇H₉NO₃S.[1][2] Its physical characteristics are crucial for its handling, formulation, and application in research and development.

The melting point is a critical indicator of a compound's purity. For N-Hydroxy-4-methylbenzenesulfonamide, the reported melting point is in the range of 126-128 °C, with decomposition noted.[2][3]

| Physical Property | Value |

| Melting Point | 126-128 °C (decomposes) |

Experimental Protocols

The following sections detail the methodologies for determining the physical properties discussed.

The melting point of N-Hydroxy-4-methylbenzenesulfonamide can be determined using the capillary method with a melting point apparatus.[4][5][6][7]

Objective: To accurately determine the temperature range over which the solid N-Hydroxy-4-methylbenzenesulfonamide transitions to a liquid.

Materials:

-

N-Hydroxy-4-methylbenzenesulfonamide sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt) or a Thiele tube setup

-

Thermometer

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of dry N-Hydroxy-4-methylbenzenesulfonamide is finely powdered. The open end of a capillary tube is pushed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[7] The thermometer is positioned to ensure its bulb is level with the sample.

-

Initial Rapid Heating: The apparatus is heated rapidly to get an approximate melting temperature. This is typically done at a rate of >10°C per minute.[4]

-

Precise Determination: A new sample is prepared and the apparatus is allowed to cool to at least 20°C below the approximate melting point. The sample is then heated slowly, at a rate of about 1-2°C per minute, once the temperature is within 10-15°C of the expected melting point.[4]

-

Data Recording: The temperature at which the first liquid droplets appear is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4] For a pure compound, this range should be narrow.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the physical characterization of N-Hydroxy-4-methylbenzenesulfonamide.

Caption: Workflow for Melting Point Determination.

Caption: Synthesis Workflow for N-Hydroxy-4-methylbenzenesulfonamide.

References

- 1. Page loading... [wap.guidechem.com]

- 2. N-Hydroxy-4-methylbenzenesulfonamide CAS#: 1593-60-8 [m.chemicalbook.com]

- 3. N-Hydroxy-4-methylbenzenesulfonamide | 1593-60-8 [chemicalbook.com]

- 4. ursinus.edu [ursinus.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. davjalandhar.com [davjalandhar.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

Navigating the Potential of Anilinomethanesulfonic Acid in Drug Discovery: A Technical Guide

An in-depth exploration of the synthesis, properties, and potential applications of anilinomethanesulfonic acid (C₇H₉NO₃S) for researchers, scientists, and drug development professionals.

The chemical formula C₇H₉NO₃S represents a molecule with significant potential in the realm of medicinal chemistry, with its most prominent isomer being anilinomethanesulfonic acid .[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and prospective applications in drug discovery and development. The information presented herein is intended to serve as a valuable resource for professionals engaged in the pursuit of novel therapeutic agents.

Physicochemical Properties and Structural Elucidation

Anilinomethanesulfonic acid is an organic compound that incorporates both an aniline and a methanesulfonic acid moiety. This unique structural combination imparts specific chemical characteristics that are of interest in medicinal chemistry. The presence of the acidic sulfonic acid group and the basic amino group suggests that the compound can exist as a zwitterion.

Table 1: Physicochemical Properties of Anilinomethanesulfonic Acid

| Property | Value | Reference |

| IUPAC Name | anilinomethanesulfonic acid | PubChem CID 66894 |

| Molecular Formula | C₇H₉NO₃S | PubChem CID 66894 |

| Molecular Weight | 187.22 g/mol | PubChem CID 66894 |

| CAS Number | 103-06-0 | PubChem CID 66894 |

Table 2: Predicted Spectroscopic Data for Anilinomethanesulfonic Acid

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons (phenyl ring), a singlet for the methylene protons, and a broad singlet for the amine proton. |

| ¹³C NMR | Aromatic carbons, a methylene carbon, and signals corresponding to the carbon atoms of the sulfonic acid group. |

| FTIR | Characteristic peaks for N-H stretching (amine), S=O stretching (sulfonic acid), C-N stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Synthesis of Anilinomethanesulfonic Acid: An Experimental Protocol

The synthesis of anilinomethanesulfonic acid can be achieved through the reaction of aniline with formaldehyde and sodium bisulfite. This reaction, a variation of the Strecker synthesis, provides a straightforward route to this important building block.

Experimental Protocol: Synthesis of Anilinomethanesulfonic Acid

Materials:

-

Aniline

-

Formaldehyde (37% aqueous solution)

-

Sodium bisulfite

-

Hydrochloric acid

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium bisulfite in distilled water.

-

Cool the solution in an ice bath and slowly add formaldehyde solution while stirring.

-

To this mixture, add aniline dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.

-

The precipitated product is collected by vacuum filtration and washed with cold ethanol.

-

The crude product can be recrystallized from a suitable solvent, such as an ethanol/water mixture, to yield pure anilinomethanesulfonic acid.

Diagram 1: Synthesis of Anilinomethanesulfonic Acid

Caption: Reaction scheme for the synthesis of anilinomethanesulfonic acid.

Relevance and Applications in Drug Development

The aniline and sulfonamide moieties are prevalent in a wide range of pharmaceuticals, suggesting that anilinomethanesulfonic acid could serve as a valuable scaffold or building block in drug discovery.

The Aniline Moiety in Medicinal Chemistry

Aniline and its derivatives are common substructures in many approved drugs. However, the metabolism of anilines can sometimes lead to the formation of reactive metabolites, which can cause toxicity. The introduction of a sulfonic acid group, as in anilinomethanesulfonic acid, can significantly alter the pharmacokinetic and toxicological profile of the aniline core, potentially mitigating some of these liabilities by increasing water solubility and facilitating excretion.

The Sulfonamide Group as a Pharmacophore

The sulfonamide functional group is a well-established pharmacophore found in a diverse array of drugs, including antibacterial agents, diuretics, and anticonvulsants. The incorporation of a sulfonamide-like moiety in anilinomethanesulfonic acid provides a handle for further chemical modification and the potential for interaction with various biological targets.

Diagram 2: Potential Workflow for Drug Discovery

Caption: A generalized workflow for utilizing anilinomethanesulfonic acid in drug discovery.

Future Perspectives and Conclusion

Anilinomethanesulfonic acid represents a chemical entity with untapped potential in the field of drug development. Its straightforward synthesis and the presence of two key pharmacophoric elements—the aniline and the sulfonic acid groups—make it an attractive starting point for the design and synthesis of novel bioactive molecules. Further research into the biological activities of anilinomethanesulfonic acid and its derivatives is warranted to fully explore its therapeutic potential. This technical guide provides a foundational understanding for researchers and scientists to embark on such investigations, with the ultimate goal of developing new and effective medicines.

References

Spectroscopic and Mechanistic Insights into N-Hydroxy-4-methylbenzenesulfonamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxy-4-methylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class, a group of compounds with significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its spectroscopic properties, synthesis, and a potential mechanism of biological action, offering a valuable resource for professionals in drug development and chemical research.

Physicochemical Properties

N-Hydroxy-4-methylbenzenesulfonamide has the chemical formula C₇H₉NO₃S and a molecular weight of approximately 187.22 g/mol .[1] It is a solid at room temperature with a predicted pKa of around 6.90.[1]

Spectroscopic Data

While extensive experimental spectroscopic data for N-Hydroxy-4-methylbenzenesulfonamide is not widely available in public repositories, the following tables summarize the expected and predicted spectral characteristics based on its structure and data from closely related analogs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. The predicted chemical shifts for N-Hydroxy-4-methylbenzenesulfonamide are presented below. These values are estimations and may vary in different deuterated solvents.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.30 - 7.80 | Multiplet | CH of benzene ring |

| Methyl Protons | ~2.40 | Singlet | CH₃ |

| Hydroxyl Proton | Variable | Broad Singlet | OH |

| Amine Proton | Variable | Broad Singlet | NH |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic Carbons | 125.0 - 145.0 | C of benzene ring |

| Methyl Carbon | ~21.5 | CH₃ |

Table 2: Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for N-Hydroxy-4-methylbenzenesulfonamide are listed below.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | O-H stretch | Hydroxyl (N-OH) |

| 3300 - 3100 | N-H stretch | Amine (SO₂NH) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1350 - 1300 | S=O stretch (asymmetric) | Sulfonamide |

| 1170 - 1150 | S=O stretch (symmetric) | Sulfonamide |

| ~900 | S-N stretch | Sulfonamide |

Table 3: Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The predicted m/z values for various adducts of N-Hydroxy-4-methylbenzenesulfonamide are shown below.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 188.03760 |

| [M+Na]⁺ | 210.01954 |

| [M-H]⁻ | 186.02304 |

| [M]⁺ | 187.02977 |

Experimental Protocols

Synthesis of N-Hydroxy-4-methylbenzenesulfonamide

A general procedure for the synthesis of N-Hydroxy-4-methylbenzenesulfonamide involves the reaction of p-toluenesulfonyl chloride with hydroxylamine hydrochloride.

Materials:

-

p-Toluenesulfonyl chloride

-

Hydroxylamine hydrochloride

-

Magnesium oxide

-

Methanol

-

Water

-

Tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate

-

Diatomaceous earth

Procedure:

-

Hydroxylamine hydrochloride is dissolved in a mixture of methanol and water.

-

Magnesium oxide is added to the solution, and the mixture is stirred.

-

A solution of p-toluenesulfonyl chloride in THF is added to the mixture.

-

The reaction is stirred vigorously at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through diatomaceous earth.

-

The filtrate is dried with anhydrous magnesium sulfate and concentrated under reduced pressure to yield N-hydroxy-4-methylbenzenesulfonamide as a white solid.

Spectroscopic Analysis

Standard spectroscopic techniques are employed for the characterization of the synthesized compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet.

-

Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight of the compound.

Potential Biological Activity and Signaling Pathway

Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[3] Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Inhibition of CAs has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[3] The inhibitory mechanism of sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme.[5]

Below is a diagram illustrating the general mechanism of carbonic anhydrase inhibition by a sulfonamide.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Hydroxy-4-methylbenzenesulfonamide molecular weight and formula

An In-Depth Technical Guide to N-Hydroxy-4-methylbenzenesulfonamide

This guide provides comprehensive technical information on N-Hydroxy-4-methylbenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. It covers the compound's fundamental properties and a detailed experimental protocol for its synthesis.

Core Properties

N-Hydroxy-4-methylbenzenesulfonamide is a chemical compound with the CAS number 1593-60-8.[1][2][3] Its key molecular information is summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C7H9NO3S | [2][3][4] |

| Molecular Weight | 187.22 g/mol | [3] |

| Physical Form | Solid | |

| Melting Point | 126-128°C (decomposes) | [1][3] |

Synthesis Protocol

A common method for the synthesis of N-Hydroxy-4-methylbenzenesulfonamide involves the reaction of p-toluenesulfonyl chloride with hydroxylamine hydrochloride.[1][5]

Materials:

-

p-Toluenesulfonyl chloride

-

Hydroxylamine hydrochloride

-

Magnesium oxide

-

Methanol

-

Water

-

Tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate

-

Diatomaceous earth

Procedure:

-

Dissolve 7.2 g (86 mmol) of hydroxylamine hydrochloride in a solvent mixture of 30 mL of methanol and 20 mL of water.[1]

-

Add 5.1 g (129 mmol) of magnesium oxide to the solution and stir the mixture for 10 minutes.[1]

-

Separately, prepare a solution of 8 g (43 mmol) of p-toluenesulfonyl chloride in 300 mL of tetrahydrofuran.[1]

-

Add the p-toluenesulfonyl chloride solution to the hydroxylamine hydrochloride mixture.[1]

-

Stir the reaction vigorously at room temperature.[1]

-

Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is completely consumed.[1]

-

Upon completion, filter the reaction mixture through diatomaceous earth.[1]

-

Dry the filtrate with anhydrous magnesium sulfate.[1]

-

Concentrate the solution under reduced pressure to yield N-hydroxy-4-methylbenzenesulfonamide as a white solid.[1] The reported yield for this procedure is 87.5%.[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of N-Hydroxy-4-methylbenzenesulfonamide.

Caption: Synthesis of N-Hydroxy-4-methylbenzenesulfonamide.

References

- 1. N-Hydroxy-4-methylbenzenesulfonamide | 1593-60-8 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. N-Hydroxy-4-methylbenzenesulfonamide CAS#: 1593-60-8 [m.chemicalbook.com]

- 4. N-Hydroxy-4-methylbenzenesulfonamide | C7H9NO3S | CID 10081163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Hydroxy-4-methylbenzenesulfonamide synthesis - chemicalbook [chemicalbook.com]

Discovery and history of N-Hydroxy-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxy-4-methylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class. While the broader sulfonamide group has a rich history in medicinal chemistry, specific historical details regarding the initial discovery and a comprehensive biological activity profile for N-Hydroxy-4-methylbenzenesulfonamide are not extensively documented in publicly available scientific literature. This guide provides a detailed account of the available technical information, focusing on its synthesis, chemical properties, and the limited context of its biological relevance based on related compounds.

Introduction

Sulfonamides are a well-established class of compounds characterized by the -S(=O)₂-N< moiety. They have played a pivotal role in the development of therapeutics, most notably as antimicrobial agents. The introduction of a hydroxyl group on the nitrogen atom of the sulfonamide, as seen in N-Hydroxy-4-methylbenzenesulfonamide, can significantly alter the molecule's chemical and biological properties. This document aims to consolidate the existing technical data on N-Hydroxy-4-methylbenzenesulfonamide for researchers and professionals in the field of drug development.

History and Discovery

Despite a thorough review of available scientific literature, specific details regarding the historical discovery of N-Hydroxy-4-methylbenzenesulfonamide, including the individual(s) who first synthesized or characterized it and the exact date of its discovery, could not be definitively ascertained. The focus of historical accounts of sulfonamides primarily revolves around the development of antibacterial sulfa drugs.

Physicochemical Properties

A summary of the known physicochemical properties of N-Hydroxy-4-methylbenzenesulfonamide is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₃S | [1][2] |

| Molecular Weight | 187.22 g/mol | [2][3] |

| CAS Number | 1593-60-8 | [2][3] |

| Melting Point | 126-128 °C (decomposes) | [3] |

Synthesis

The synthesis of N-Hydroxy-4-methylbenzenesulfonamide is well-documented and can be achieved through the reaction of p-toluenesulfonyl chloride with hydroxylamine hydrochloride.[3]

Experimental Protocol: Synthesis of N-Hydroxy-4-methylbenzenesulfonamide

Materials:

-

p-Toluenesulfonyl chloride

-

Hydroxylamine hydrochloride

-

Magnesium oxide

-

Methanol

-

Water

-

Tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate

-

Diatomaceous earth

Procedure:

-

Dissolve 7.2 g (86 mmol) of hydroxylamine hydrochloride in a mixture of 30 mL of methanol and 20 mL of water.[3]

-

To this solution, add 5.1 g (129 mmol) of magnesium oxide and stir the resulting mixture for 10 minutes.[3]

-

In a separate flask, dissolve 8.0 g (43 mmol) of p-toluenesulfonyl chloride in 300 mL of tetrahydrofuran.[3]

-

Add the solution of p-toluenesulfonyl chloride to the hydroxylamine hydrochloride mixture.[3]

-

Stir the reaction mixture vigorously at room temperature.[3]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).[3]

-

Once the starting material is consumed, filter the reaction mixture through diatomaceous earth.[3]

-

Dry the filtrate over anhydrous magnesium sulfate.[3]

-

Concentrate the dried filtrate under reduced pressure to yield the product.[3]

This procedure typically affords N-Hydroxy-4-methylbenzenesulfonamide as a white solid with a yield of approximately 87.5%.[3]

Synthesis Workflow

Synthesis workflow for N-Hydroxy-4-methylbenzenesulfonamide.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific biological activity data for N-Hydroxy-4-methylbenzenesulfonamide in the public domain. Studies on related sulfonamide derivatives have shown a wide range of biological activities, including enzyme inhibition. For instance, derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide have been investigated as inhibitors of enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase.[4] However, without direct experimental data on N-Hydroxy-4-methylbenzenesulfonamide, it is not possible to construct any accurate signaling pathway diagrams or provide quantitative bioactivity data as requested.

The broader class of sulfonamides is known to interact with various biological targets. For example, some sulfonamides are known inhibitors of carbonic anhydrases.[5] It is plausible that N-Hydroxy-4-methylbenzenesulfonamide could exhibit some biological activity, but this remains to be experimentally determined.

Conclusion

N-Hydroxy-4-methylbenzenesulfonamide is a readily synthesizable compound with defined physicochemical properties. However, a comprehensive understanding of its history and biological role is currently lacking in publicly accessible scientific literature. This presents an opportunity for future research to explore the potential biological activities of this compound, which could uncover novel therapeutic applications. The detailed synthesis protocol provided herein offers a solid foundation for producing the compound for such investigatory studies. Further research is warranted to elucidate its mechanism of action and potential interactions with biological signaling pathways.

References

Synonyms for N-Hydroxy-4-methylbenzenesulfonamide like p-Toluenesulfonylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxy-4-methylbenzenesulfonamide, also known by its synonym p-Toluenesulfonylhydroxylamine, is a versatile organic compound with significant potential in synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities of its derivatives. Detailed experimental protocols and a summary of its chemical identifiers are presented to support researchers in its application.

Chemical Identity and Synonyms

N-Hydroxy-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a hydroxyl group attached to the nitrogen atom of the sulfonamide moiety. It is crucial to distinguish it from its isomer, O-(p-toluenesulfonyl)hydroxylamine, where the tosyl group is attached to the oxygen atom of hydroxylamine. While often used interchangeably in some chemical databases, the primary and correct name for the N-hydroxy compound is N-Hydroxy-4-methylbenzenesulfonamide.

A comprehensive list of synonyms and identifiers is provided in Table 1 to aid in literature searches and material sourcing.

Table 1: Synonyms and Chemical Identifiers for N-Hydroxy-4-methylbenzenesulfonamide [1]

| Identifier Type | Value |

| Systematic Name | N-Hydroxy-4-methylbenzenesulfonamide |

| Synonyms | p-Toluenesulfonylhydroxylamine, N-Hydroxy-p-toluenesulfonamide, N-(p-Tolylsulfonyl)hydroxylamine |

| CAS Number | 1593-60-8 |

| Molecular Formula | C₇H₉NO₃S |

| Molecular Weight | 187.22 g/mol |

| InChI Key | XMJJPCJUQLGGND-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NO |

Physicochemical Properties

Understanding the physicochemical properties of N-Hydroxy-4-methylbenzenesulfonamide is essential for its handling, storage, and application in experimental settings. A summary of key properties is presented in Table 2.

Table 2: Physicochemical Properties of N-Hydroxy-4-methylbenzenesulfonamide

| Property | Value | Reference |

| Melting Point | 126-128 °C (decomposes) | [2] |

| pKa (predicted) | 6.90 ± 0.69 | [1] |

| Physical Form | Solid | [3] |

| Storage Temperature | 2-8 °C, sealed in dry conditions | [3] |

Synthesis of N-Hydroxy-4-methylbenzenesulfonamide

A reliable method for the synthesis of N-Hydroxy-4-methylbenzenesulfonamide is crucial for its availability in research. A general and efficient protocol is detailed below.

Experimental Protocol: Synthesis from p-Toluenesulfonyl chloride[2][4]

This procedure outlines the synthesis of N-Hydroxy-4-methylbenzenesulfonamide from readily available starting materials.

Materials:

-

p-Toluenesulfonyl chloride

-

Hydroxylamine hydrochloride

-

Magnesium oxide

-

Methanol

-

Water

-

Tetrahydrofuran (THF)

-

Diatomaceous earth (Celite)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve hydroxylamine hydrochloride (7.2 g, 86 mmol) in a mixture of methanol (30 mL) and water (20 mL).

-

To this solution, add magnesium oxide (5.1 g, 129 mmol) and stir the mixture for 10 minutes.

-

In a separate flask, dissolve p-toluenesulfonyl chloride (8 g, 43 mmol) in tetrahydrofuran (300 mL).

-

Add the solution of p-toluenesulfonyl chloride to the hydroxylamine hydrochloride mixture.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, filter the reaction mixture through diatomaceous earth.

-

Dry the filtrate with anhydrous magnesium sulfate.

-

Concentrate the filtrate under reduced pressure to yield N-hydroxy-4-methylbenzenesulfonamide as a white solid.

-

The typical yield for this reaction is approximately 87.5%.

Figure 1: Synthesis Workflow for N-Hydroxy-4-methylbenzenesulfonamide

Caption: Workflow for the synthesis of N-Hydroxy-4-methylbenzenesulfonamide.

Reactivity and Potential Applications

While specific, detailed reaction mechanisms for N-Hydroxy-4-methylbenzenesulfonamide are not extensively documented in readily available literature, the reactivity of the closely related class of N-hydroxysulfonamides and p-toluenesulfonamides provides valuable insights into its potential applications.

Precursor to Reactive Intermediates

Hydroxylamine-O-sulfonates are known to serve as precursors to nitrene and nitrenium ions, which are highly reactive intermediates in organic synthesis.[4] Although N-Hydroxy-4-methylbenzenesulfonamide is an N-hydroxy derivative, its potential to generate related reactive nitrogen species under specific conditions warrants further investigation. Such species can participate in a variety of transformations, including C-H amination and aziridination reactions.

Role in Synthesis of Biologically Active Molecules

Derivatives of structurally similar sulfonamides have shown significant biological activity. For instance, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide and its O-substituted derivatives have been synthesized and screened for enzyme inhibition.[5]

Figure 2: General Scheme for Derivatization of a Related Sulfonamide

Caption: Synthesis of biologically active sulfonamide derivatives.

These derivatives have demonstrated inhibitory activity against enzymes such as lipoxygenase, acetylcholinesterase, and butyrylcholinesterase.[5] The parent compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, was found to be a notable inhibitor of acetylcholinesterase.[5] This suggests that N-Hydroxy-4-methylbenzenesulfonamide could serve as a valuable scaffold for the development of novel enzyme inhibitors.

Enzyme Inhibition by Sulfonamide Derivatives

The study of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide derivatives has provided quantitative data on their enzyme inhibitory activity.

Table 3: Enzyme Inhibition Data for N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide Derivatives [5]

| Compound | Target Enzyme | IC₅₀ (µM) |

| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Acetylcholinesterase (AChE) | 75 ± 0.83 |

| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Lipoxygenase (LOX) | 57 ± 0.97 |

| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Butyrylcholinesterase (BChE) | 89 ± 0.79 |

This data highlights the potential for designing potent and selective enzyme inhibitors based on the sulfonamide scaffold.

Future Directions

N-Hydroxy-4-methylbenzenesulfonamide represents a promising, yet underexplored, chemical entity. Future research should focus on:

-

Exploring its reactivity: A systematic investigation of its reactions with various substrates to uncover novel synthetic methodologies.

-

Biological screening: Comprehensive screening of N-Hydroxy-4-methylbenzenesulfonamide and its derivatives against a panel of biological targets to identify potential therapeutic applications.

-

Mechanistic studies: Detailed mechanistic studies of its reactions to understand the formation of intermediates and reaction pathways, which will enable the rational design of new synthetic transformations.

Conclusion

This technical guide has summarized the key information available for N-Hydroxy-4-methylbenzenesulfonamide. The provided data on its identity, properties, and synthesis will be a valuable resource for researchers. The biological activity of its close analogs suggests that this compound is a promising starting point for the development of new chemical probes and therapeutic agents. Further investigation into its chemistry and biology is highly encouraged.

References

- 1. Unravelling nitrene chemistry from acyclic precursors: recent advances and challenges - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. N-Hydroxy-4-methylbenzenesulfonamide | 1593-60-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Theoretical Framework for the Analysis of N-Hydroxy-4-methylbenzenesulfonamide: A Methodological Guide

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of N-Hydroxy-4-methylbenzenesulfonamide is presented below. These data are compiled from various chemical databases and provide a fundamental characterization of the molecule.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₃S | [1] |

| Molecular Weight | 187.22 g/mol | [2] |

| Monoisotopic Mass | 187.03031432 Da | [1] |

| CAS Number | 1593-60-8 | [1][3] |

| Melting Point | 126-128 °C (decomposes) | [2][3] |

| pKa (Predicted) | 6.90 ± 0.69 | [1][2] |

| Topological Polar Surface Area | 74.8 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NO | [1] |

| InChI Key | XMJJPCJUQLGGND-UHFFFAOYSA-N | [1] |

Synthesis Protocol

A general and established protocol for the synthesis of N-Hydroxy-4-methylbenzenesulfonamide is detailed below. This method utilizes p-toluenesulfonyl chloride as a primary reactant.

Materials:

-

p-Toluenesulfonyl chloride

-

Hydroxylamine hydrochloride

-

Magnesium oxide

-

Methanol

-

Water

-

Tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate

-

Diatomaceous earth

Procedure:

-

Dissolve 7.2 g (86 mmol) of hydroxylamine hydrochloride in a solvent mixture of 30 mL of methanol and 20 mL of water.[3]

-

To this solution, add 5.1 g (129 mmol) of magnesium oxide and stir the resulting mixture for 10 minutes.[3]

-

In a separate flask, dissolve 8 g (43 mmol) of p-toluenesulfonyl chloride in 300 mL of tetrahydrofuran.[3]

-

Add the p-toluenesulfonyl chloride solution to the hydroxylamine hydrochloride mixture.[3]

-

Stir the reaction vigorously at room temperature.[3]

-

Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is completely consumed.[3]

-

Upon completion, filter the reaction mixture through diatomaceous earth.[3]

-

Dry the filtrate with anhydrous magnesium sulfate.[3]

-

Concentrate the filtrate under reduced pressure to yield N-Hydroxy-4-methylbenzenesulfonamide as a white solid (yield: 7 g, 87.5%).[3]

Representative Theoretical Investigation Protocol

While specific theoretical studies on N-Hydroxy-4-methylbenzenesulfonamide are not available, the following protocol outlines a robust computational methodology based on established practices for other sulfonamide drug molecules.[4][5][6] This protocol can be adapted to investigate the structural, electronic, and spectroscopic properties of the target molecule.

1. Computational Software:

-

Gaussian 09 or a later version is typically used for quantum chemical calculations.[7]

-

GaussView can be used for molecular visualization and initial structure building.

-

VEDA (Vibrational Energy Distribution Analysis) software can be used for the detailed assignment of vibrational modes.[7]

2. Geometry Optimization:

-

The initial molecular structure of N-Hydroxy-4-methylbenzenesulfonamide can be built using standard bond lengths and angles.

-

Full geometry optimization is performed using Density Functional Theory (DFT).[4][5] A commonly employed functional is B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional).[6][7]

-

A suitable basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost for molecules of this type.[5][6] This basis set includes diffuse functions (++) for accurately describing anions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

-

The optimization should be performed without any symmetry constraints to find the true energy minimum.

3. Vibrational Frequency Analysis:

-

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

-

The calculated vibrational frequencies are often scaled by an empirical factor (e.g., ~0.96) to correct for anharmonicity and the approximate nature of the functional.

-

The results can be compared with experimental FT-IR and Raman spectra for validation.

4. Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[4]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to molecular stability.

5. Spectroscopic Properties Simulation:

-

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts. The results can be compared with experimental data, typically referenced to tetramethylsilane (TMS).

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can be employed to simulate the electronic absorption spectrum and predict the wavelengths of maximum absorption (λmax), which correspond to electronic transitions.

Visualizations

Molecular Structure

References

- 1. Page loading... [wap.guidechem.com]

- 2. N-Hydroxy-4-methylbenzenesulfonamide CAS#: 1593-60-8 [m.chemicalbook.com]

- 3. N-Hydroxy-4-methylbenzenesulfonamide | 1593-60-8 [chemicalbook.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

Unraveling the Core Mechanism of Action: N-Hydroxy-4-methylbenzenesulfonamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxy-4-methylbenzenesulfonamide is a compound of interest within the broader class of sulfonamides, a well-established pharmacophore in drug discovery. While direct and extensive research on the specific mechanism of action of N-Hydroxy-4-methylbenzenesulfonamide is limited, analysis of structurally related compounds, particularly N-hydroxy sulfonamide derivatives, points toward two primary potential mechanisms of action: inhibition of Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs). This technical guide provides a comprehensive overview of these potential mechanisms, supported by quantitative data from analogous compounds, detailed experimental protocols for assessing these activities, and visualizations of the associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of N-Hydroxy-4-methylbenzenesulfonamide and related molecules.

Introduction

Sulfonamides have a rich history in medicinal chemistry, initially recognized for their antimicrobial properties.[1] The core sulfonamide moiety has since been incorporated into a diverse range of therapeutic agents with varied mechanisms of action.[2] The introduction of a hydroxyl group on the sulfonamide nitrogen (N-hydroxy sulfonamides) is a key structural feature that has been associated with the inhibition of metalloenzymes. This guide focuses on the potential biological activities of N-Hydroxy-4-methylbenzenesulfonamide, drawing inferences from the established pharmacology of structurally similar N-hydroxy-benzenesulfonamide derivatives. The primary hypothesized mechanisms of action are the inhibition of Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs), both of which are implicated in a variety of pathological conditions, including cancer, inflammation, and glaucoma.

Potential Mechanism of Action I: Matrix Metalloproteinase (MMP) Inhibition

Matrix Metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[3] Dysregulation of MMP activity is associated with numerous diseases, including cancer metastasis, arthritis, and cardiovascular diseases.[4] N-hydroxy sulfonamide derivatives have been identified as potent inhibitors of MMPs, particularly MMP-2 and MMP-9.[5] The N-hydroxy group is critical for this inhibitory activity as it can chelate the active site zinc ion of the MMP enzyme.

Signaling Pathways in MMP Inhibition

MMP-9 expression and activity are regulated by complex signaling pathways, often initiated by growth factors or inflammatory cytokines. Inhibition of MMP-9 can disrupt these pathways, leading to reduced cell migration, invasion, and angiogenesis. Key signaling pathways influencing MMP-9 expression include the NF-κB, MAPK (p38, JNK), and Smad3 pathways.[6]

Quantitative Data for Structurally Related MMP Inhibitors

| Compound Name | Target MMP | IC50 (µM) | Reference |

| N-hydroxy-3-phenyl-2-(4-phenylbenzenesulfonamido) propanamide (BiPS) | MMP-9 | 0.03 | [7] |

| Doxycycline | MMP-8 | 30 | [7] |

| Doxycycline | MMP-1 | 300 | [7] |

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-2 | ~1.0 - 1.5 | [8] |

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-9 | ~1.0 - 1.5 | [8] |

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-14 | ~1.0 - 1.5 | [8] |

Experimental Protocol: MMP-9 Inhibition Assay (Fluorometric)

This protocol outlines a general method for assessing the inhibitory activity of a compound against MMP-9 using a fluorogenic substrate.

Materials:

-

Recombinant human MMP-9 enzyme

-

MMP-9 assay buffer

-

Fluorogenic MMP-9 substrate (e.g., FRET-based substrate)

-

Test compound (N-Hydroxy-4-methylbenzenesulfonamide) dissolved in an appropriate solvent (e.g., DMSO)

-

Known MMP-9 inhibitor (positive control, e.g., NNGH)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Reconstitute and dilute the MMP-9 enzyme to the desired concentration in cold MMP-9 assay buffer.

-

Compound Preparation: Prepare serial dilutions of the test compound and the positive control in assay buffer. Also, prepare a solvent control.

-

Assay Reaction:

-

To the wells of the microplate, add the diluted MMP-9 enzyme.

-

Add the test compound dilutions, positive control, or solvent control to the respective wells.

-

Include a background control well with only the assay buffer.

-

Incubate the plate at 37°C for 10-15 minutes.

-

-

Reaction Initiation: Add the MMP-9 substrate to all wells to initiate the reaction.

-

Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 325/393 nm for Mca-based substrates) in a kinetic mode at 37°C for 30-60 minutes.

-

Data Analysis:

-

Calculate the reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the background fluorescence from all readings.

-

Determine the percent inhibition for each concentration of the test compound relative to the solvent control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Potential Mechanism of Action II: Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[9] They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as anticancer agents.[10] The primary sulfonamide moiety is a well-known zinc-binding group for CA inhibition. While N-hydroxy sulfonamides are less common as CA inhibitors, their ability to interact with the active site zinc suggests this as a plausible mechanism.

Signaling Pathways in Carbonic Anhydrase IX (CA IX) Inhibition in Cancer

CA IX is a tumor-associated isoform that is overexpressed in many cancers and is induced by hypoxia.[11] It contributes to the acidification of the tumor microenvironment, which promotes tumor progression, invasion, and metastasis. Inhibition of CA IX can reverse this acidification and impact downstream signaling pathways. CA IX has been shown to interact with and influence pathways such as the EGFR/PI3K and NF-κB signaling pathways.[1]

Quantitative Data for Structurally Related CA Inhibitors

The following table presents the inhibition constants (Ki) for various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.

| Compound | Target hCA Isoform | Ki (nM) | Reference |

| 4-{4-[(hydroxyimino)methyl]piperazin-1-yl}benzenesulfonamide (Compound 29) | hCA I | 3.0 | [12] |

| 4-{4-[(hydroxyimino)methyl]piperazin-1-yl}benzenesulfonamide (Compound 32) | hCA II | 4.4 | [12] |

| 4-{4-[(hydroxyimino)methyl]piperazin-1-yl}benzenesulfonamide (Compound 30) | hCA IX | 43 | [12] |

| 4-{4-[(hydroxyimino)methyl]piperazin-1-yl}benzenesulfonamide (Compound 29) | hCA XII | 5.5 | [12] |

| 4-{4-[(hydroxyimino)methyl]piperazin-1-yl}benzenesulfonamide (Compound 31) | hCA XII | 5.5 | [12] |

| N-[4-(aminosulfonyl)phenyl]-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (Compound 15) | hCA II | 3.3 | [13] |

| N-[4-(aminosulfonyl)phenyl]-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (Compound 15) | hCA IX | 6.1 | [13] |

| N-hydroxybenzenesulfonamide (Compound 2) | hCA I | Low µM range | [14] |

| N-hydroxybenzenesulfonamide (Compound 2) | hCA II | Low µM range | [14] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a common method for assessing CA inhibition based on the esterase activity of the enzyme using p-nitrophenyl acetate (p-NPA) as a substrate.[15]

Materials:

-

Purified human carbonic anhydrase (e.g., hCA II)

-

Tris-SO4 buffer (pH 7.6)

-

p-Nitrophenyl acetate (p-NPA) substrate solution

-

Test compound (N-Hydroxy-4-methylbenzenesulfonamide) dissolved in DMSO

-

Known CA inhibitor (positive control, e.g., Acetazolamide)

-

96-well clear microplate

-

Spectrophotometer (microplate reader)

Procedure:

-

Reagent Preparation:

-

Prepare a solution of the CA enzyme in the Tris-SO4 buffer.

-

Prepare serial dilutions of the test compound and positive control in a solution with a small percentage of DMSO.

-

-

Assay Reaction:

-

To the wells of the microplate, add the Tris-SO4 buffer.

-

Add the test compound dilutions, positive control, or solvent control to the respective wells.

-

Add the CA enzyme solution to all wells except the blank.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

-

Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.

-

Measurement: Measure the absorbance at 400 nm at regular intervals for a set period (e.g., 30 minutes) at 25°C. The product, p-nitrophenol, is yellow.

-

Data Analysis:

-

Calculate the rate of p-NPA hydrolysis from the change in absorbance over time.

-

Determine the percent inhibition for each concentration of the test compound.

-

Calculate the IC50 or Ki value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

Based on the analysis of structurally related compounds, N-Hydroxy-4-methylbenzenesulfonamide holds potential as an inhibitor of both Matrix Metalloproteinases and Carbonic Anhydrases. The N-hydroxy sulfonamide moiety is a key structural feature that suggests an interaction with the zinc ions in the active sites of these metalloenzymes. The provided quantitative data for analogous compounds, along with detailed experimental protocols, offer a solid foundation for initiating research into the specific biological activities of N-Hydroxy-4-methylbenzenesulfonamide. Further investigation is warranted to elucidate its precise mechanism of action, inhibitory potency, and selectivity profile, which will be crucial in determining its potential as a therapeutic agent. The signaling pathways and experimental workflows visualized in this guide provide a conceptual framework for such future studies.

References

- 1. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 3. dovepress.com [dovepress.com]

- 4. HOW MATRIX METALLOPROTEINASES REGULATE CELL BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prediction of MMP-9 inhibitory activity of N-hydroxy-α-phenylsulfonylacetamide derivatives by pharmacophore based modeling and 3-D QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A type IV collagenase inhibitor, N-hydroxy-3-phenyl-2-(4-phenylbenzenesulfonamido) propanamide (BiPS), suppresses skin injury induced by sulfur mustard - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Hydroxy-4-methylbenzenesulfonamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxy-4-methylbenzenesulfonamide, also known as N-tosylhydroxylamine, is a versatile reagent in organic synthesis. Its utility stems from the presence of a hydroxyl group attached to a sulfonamide nitrogen, which allows it to act as a precursor for various reactive intermediates. This document provides an overview of its potential applications, complete with detailed experimental protocols and reaction schemes. While direct literature examples for some applications are limited, the protocols provided are based on well-established reactivity patterns of analogous hydroxylamine derivatives.

Key Applications at a Glance

| Application Area | Reaction Type | Key Intermediates | Potential Products |

| Sulfoximine Synthesis | Amination of Sulfoxides | N-Tosylnitrene | N-Tosylsulfoximines |

| Arene Amination | Electrophilic C-H Amination | Electrophilic Aminating Species | Arylamines |

| Aziridination of Alkenes | Nitrene Transfer | N-Tosylnitrene | N-Tosylaziridines |

Synthesis of N-Tosylsulfoximines

N-Hydroxy-4-methylbenzenesulfonamide can serve as a precursor for the generation of an electrophilic aminating agent, likely a tosylnitrene or a related species, for the synthesis of N-tosylsulfoximines from sulfoxides. N-tosylsulfoximines are valuable intermediates that can be further elaborated or deprotected to the corresponding free NH-sulfoximines, a functional group of growing importance in medicinal chemistry.

General Reaction Scheme

Application Notes and Protocols for N-Hydroxy-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxy-4-methylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class, which is of significant interest in biomedical research and drug development. Its structure, featuring a hydroxamic acid moiety, suggests its potential as a metalloproteinase inhibitor. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in a variety of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.

These application notes provide detailed protocols for the synthesis of N-Hydroxy-4-methylbenzenesulfonamide and for evaluating its inhibitory activity against MMPs, particularly MMP-2 and MMP-9.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-Hydroxy-4-methylbenzenesulfonamide is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₉NO₃S |

| Molecular Weight | 187.22 g/mol |

| CAS Number | 1593-60-8 |

| Appearance | White solid |

| Melting Point | 126-128 °C (decomposes)[1] |

| pKa (Predicted) | 6.90 ± 0.69[2] |

| Solubility | Soluble in DMSO and methanol |

Experimental Protocols

Protocol 1: Synthesis of N-Hydroxy-4-methylbenzenesulfonamide

This protocol describes the synthesis of N-Hydroxy-4-methylbenzenesulfonamide from p-toluenesulfonyl chloride.[1]

Materials:

-

p-Toluenesulfonyl chloride

-

Hydroxylamine hydrochloride

-

Magnesium oxide

-

Methanol

-

Tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate

-

Diatomaceous earth

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator